molecular formula C20H20FN3O4S2 B2663207 N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923425-67-6

N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2663207
CAS No.: 923425-67-6
M. Wt: 449.52
InChI Key: LBEZPRQJRIFHJP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-yl, which is a common structure in many organic compounds . It also contains a piperidine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a fluorobenzo[d]thiazol-2-yl group, a methoxyphenyl group, a sulfonyl group, and a piperidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been studied. For example, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown anti-cancer activity against various cancer cell lines .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research has demonstrated that derivatives similar to N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial and antibacterial activities. Patel et al. (2010) synthesized compounds from a lead molecule closely related to the chemical structure , which showed promising antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, Anuse et al. (2019) developed substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, which were evaluated for their antimicrobial activity and showed good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues that were evaluated for their antituberculosis activity. One of the promising compounds demonstrated significant inhibition against Mycobacterium tuberculosis, highlighting the potential of this compound derivatives in antituberculosis drug development (Jeankumar et al., 2013).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-15-3-5-16(6-4-15)30(26,27)24-10-8-13(9-11-24)19(25)23-20-22-17-7-2-14(21)12-18(17)29-20/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEZPRQJRIFHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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